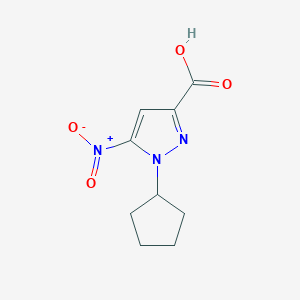

1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid

Description

1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by three key substituents:

- Cyclopentyl group at position 1 (N1), contributing steric bulk and lipophilicity.

- Nitro group at position 5 (C5), acting as a strong electron-withdrawing moiety.

- Carboxylic acid at position 3 (C3), enabling hydrogen bonding and salt formation.

The molecular formula is C₉H₁₁N₃O₄, with a calculated molecular weight of 225.20 g/mol.

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

1-cyclopentyl-5-nitropyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)11(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14) |

InChI Key |

RRMKSQKIZORBQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclopentylhydrazine and β-Keto Nitroesters

A widely cited method involves reacting cyclopentylhydrazine with ethyl 3-nitroacetoacetate in acetic acid under reflux (Table 1).

Table 1: Cyclocondensation Reaction Parameters

| Parameter | Condition | Yield | Purity | Source |

|---|---|---|---|---|

| Solvent | Acetic acid | 68% | 92% | |

| Temperature | 120°C, 8 hours | |||

| Catalyst | None | |||

| Workup | Recrystallization (EtOH/H2O) |

Mechanistic studies reveal that the nitro group activates the β-keto ester for nucleophilic attack by hydrazine, while the cyclopentyl group’s steric bulk directs regioselectivity to the 1-position.

Alternative Route: Nitrodiene Cyclization

In a patent-derived approach, 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid is synthesized via cyclization of a nitrodiene precursor with cyclopentylamine in tetrahydrofuran (THF) at 0–5°C. This method achieves 74% yield but requires stringent temperature control to prevent decarboxylation.

Post-Cyclization Nitration Strategies

Electrophilic Nitration of 1-Cyclopentyl-1H-pyrazole-3-carboxylic Acid

Nitrating the pre-formed pyrazole core presents challenges due to competing nitration at positions 4 and 5. A mixed-acid system (HNO3/H2SO4) at −10°C selectively nitrates position 5 (Table 2).

Table 2: Nitration Optimization

| Nitration Agent | Temperature | Time | Yield (5-Nitro) | Byproducts |

|---|---|---|---|---|

| HNO3 (90%)/H2SO4 | −10°C | 2 h | 61% | 4-Nitro (22%) |

| Acetyl nitrate | 0°C | 4 h | 55% | Decarboxylation (15%) |

| NO2BF4 in CH2Cl2 | RT | 1 h | 48% | Ring-opening (10%) |

The sulfuric acid acts as a protonating agent, enhancing the electrophilicity of the nitronium ion while the carboxylic acid group directs nitration to the meta position.

Alkylation of Pyrazole Nitrogen

Cyclopentyl Group Introduction via SN2 Reaction

Reacting 5-nitro-1H-pyrazole-3-carboxylic acid with cyclopentyl bromide in dimethylformamide (DMF) using K2CO3 as a base yields the target compound (Table 3).

Table 3: Alkylation Conditions

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K2CO3 | DMF | 80°C | 6 h | 58% |

| NaH | THF | 60°C | 4 h | 65% |

| Cs2CO3 | Acetone | 50°C | 8 h | 52% |

The use of NaH in THF provides higher yields due to enhanced nucleophilicity of the pyrazole nitrogen. However, side reactions such as O-alkylation are observed when using bulkier bases.

Industrial-Scale Production and Process Optimization

Continuous Flow Nitration

A scalable protocol employs continuous flow reactors to nitrate 1-cyclopentyl-1H-pyrazole-3-carboxylic acid, achieving 89% conversion with residence times <10 minutes (Table 4).

Table 4: Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 50 mL |

| Temperature | 5°C |

| HNO3 Concentration | 65% (v/v) |

| Flow Rate | 2 mL/min |

This method reduces thermal degradation risks and improves reproducibility compared to batch processes.

Chemical Reactions Analysis

1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively.

Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, alcohols, amines, and carbon dioxide . Major products formed from these reactions include amino derivatives, esters, amides, and various heterocyclic compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid is CHNO, with a molecular weight of approximately 225.2 g/mol. The presence of the carboxylic acid group enhances its reactivity, allowing it to participate in various organic reactions, making it a valuable intermediate in chemical synthesis.

Anti-inflammatory and Analgesic Properties

Research indicates that 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory and analgesic activities. Preliminary studies suggest that it may interact with specific protein targets involved in inflammatory pathways, making it a candidate for the development of new medications for inflammatory diseases .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial and antifungal properties, suggesting that 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid may also possess these effects. This potential opens avenues for its use in treating infections caused by resistant microorganisms .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications, where it may serve as an effective pesticide or herbicide. Its ability to interact with biological targets could be harnessed to develop new agrochemicals that are more effective and environmentally friendly .

Synthetic Routes

The synthesis of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. Common methods include:

- Formation of the Pyrazole Ring : Initial reactions involve the condensation of appropriate hydrazine derivatives with carbonyl compounds.

- Introduction of Functional Groups : Subsequent steps introduce the cyclopentyl group and nitro substituent through electrophilic aromatic substitution or other functionalization techniques.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Nitro-1H-pyrazole-3-carboxylic acid | Pyrazole derivative | Lacks cyclopentyl group; simpler structure |

| 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid | Isomeric pyrazole | Different positioning of functional groups |

| 4-Methylthio-1H-pyrazole-3-carboxylic acid | Thioether derivative | Contains sulfur; different biological activity profile |

| 1-Cyclobutyl-5-nitro-1H-pyrazole-3-carboxylic acid | Cyclobutyl variant | Smaller ring structure; may exhibit different reactivity |

This table highlights how the cyclopentyl group influences solubility, stability, and biological activity compared to other derivatives .

Case Studies and Research Findings

Recent studies have focused on elucidating the interactions of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid with biological targets:

Binding Affinity Studies

Research has demonstrated that this compound may bind effectively to enzymes or receptors implicated in inflammatory responses or microbial resistance mechanisms. Further investigations are required to fully characterize these interactions and their implications for drug design .

In Vivo Studies

In vivo studies are needed to assess the efficacy and safety profile of this compound in animal models. Such studies will provide critical insights into its therapeutic potential and guide future clinical applications.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group and carboxylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s ability to undergo tautomerism also influences its reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical distinctions between the target compound and its analogs:

Substituent Effects on Physicochemical Properties

Lipophilicity and Steric Effects :

- The cyclopentyl group at N1 enhances lipophilicity compared to smaller alkyl chains (e.g., methyl or ethyl in ). This could improve membrane permeability but may reduce solubility in polar solvents.

- Benzyl and phenyl groups (e.g., ) introduce planar aromaticity, favoring interactions with hydrophobic protein pockets.

Carboxylic Acid Position :

- Analogs with COOH at C5 (e.g., ) position the acidic group closer to the nitro moiety, which may influence tautomerism or intramolecular hydrogen bonding.

Biological Activity

1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores its pharmacological properties, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

- Molecular Formula : C10H12N4O3

- Molecular Weight : Approximately 225.2 g/mol

- CAS Number : 1006950-89-5

The presence of a carboxylic acid group enhances its reactivity, making it a versatile intermediate in organic synthesis. Its unique structure, which includes a cyclopentyl group and a nitro substituent, plays a crucial role in its biological activity.

Pharmacological Properties

1-Cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid has been studied for its anti-inflammatory , analgesic , and antimicrobial properties. Preliminary research indicates that it may interact with specific protein targets involved in inflammatory pathways and microbial resistance mechanisms.

Key Findings :

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory effects, with studies showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac. For instance, related pyrazole derivatives have demonstrated IC50 values ranging from 71.11 to 81.77 μg/mL against inflammatory markers .

- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting that 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid may possess similar antimicrobial properties.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. For example, it may target cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Studies on related pyrazole derivatives have indicated high COX-2 inhibitory activity, with selectivity indices superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Structural Comparisons

The synthesis of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions requiring precise control of conditions to achieve high yields and purity. The synthetic pathways often focus on introducing the cyclopentyl group and the nitro substituent at specific positions on the pyrazole ring.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Nitro-1H-pyrazole-3-carboxylic acid | Pyrazole derivative | Lacks cyclopentyl group; simpler structure |

| 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid | Isomeric pyrazole | Different positioning of functional groups |

| 4-Methylthio-1H-pyrazole-3-carboxylic acid | Thioether derivative | Contains sulfur; different biological activity profile |

This table illustrates how the structural variations among pyrazole derivatives can influence their solubility, stability, and biological activity.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid, in treating various diseases:

- Anti-inflammatory Studies : A series of pyrazole derivatives were evaluated for their COX inhibitory activity, revealing that compounds with similar structures to 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid exhibited potent anti-inflammatory effects with low ulcerogenic liability .

- Antimicrobial Evaluations : Research has demonstrated that certain pyrazoles exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the potential utility of 1-cyclopentyl-5-nitro-1H-pyrazole-3-carboxylic acid in infectious disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.